molecular formula C11H11BrN4O B3012259 N-(2-Bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide CAS No. 2319808-33-6

N-(2-Bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide

Cat. No.: B3012259
CAS No.: 2319808-33-6
M. Wt: 295.14
InChI Key: ZDPWPHOPMBAYHA-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo-substituted phenyl ring and a triazole ring, which are connected through a carboxamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c1-7-4-3-5-8(12)10(7)13-11(17)9-6-16(2)15-14-9/h3-6H,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPWPHOPMBAYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)NC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position, resulting in 2-bromo-6-methylphenyl.

    Triazole Formation: The brominated intermediate is then reacted with 1-methyltriazole under appropriate conditions to form the triazole ring.

    Carboxamide Formation: Finally, the triazole derivative is coupled with a carboxamide group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and triazole formation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl ring.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(2-Bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of triazole derivatives on biological systems.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-6-methylphenyl)-2-furamide
  • N-(2-Bromo-6-methylphenyl)-4-chlorobenzamide
  • N-(2-Bromo-6-methylphenyl)-2-fluoro-6-methoxybenzamide

Uniqueness

N-(2-Bromo-6-methylphenyl)-1-methyltriazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the bromo-substituted phenyl ring and the triazole ring makes it a versatile compound for various applications.

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